7-Hydroxybenzofuran-2-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-1-benzofuran-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2/c10-5-7-4-6-2-1-3-8(11)9(6)12-7/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRSCBFPJQDXLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)OC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30305636 | |
| Record name | 7-Hydroxybenzofuran-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53020-47-6 | |
| Record name | 7-Hydroxy-2-benzofurancarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53020-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 171308 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053020476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC171308 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Hydroxybenzofuran-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 7 Hydroxybenzofuran 2 Carbonitrile and Its Core Structure
De Novo Synthesis Approaches to the Benzofuran (B130515) Nucleus
The de novo synthesis of the benzofuran ring system involves the construction of the heterocyclic ring from acyclic or simpler cyclic precursors. These methods are crucial for creating diverse and highly substituted benzofurans. A common and powerful approach involves the cyclization of appropriately substituted phenolic precursors. Transition-metal-induced catalysis has become particularly significant in this field, offering high efficiency and selectivity. nih.gov A facile one-pot method for the de novo synthesis of benzofurans involves the cyclization and oxidative aromatization of 2-hydroxy-1,4-diones, catalyzed by trifluoroacetic acid. rsc.org
Transition Metal-Catalyzed Cyclization Reactions
Transition metals play an indispensable role in modern organic synthesis, and their application to the construction of the benzofuran core is well-established. nih.govacs.org Catalytic systems involving palladium, copper, ruthenium, and platinum have been extensively developed to facilitate the intramolecular cyclization reactions that form the furan (B31954) ring fused to a benzene (B151609) core. These methods often involve the formation of carbon-oxygen or carbon-carbon bonds under mild and efficient conditions. nih.gov
Palladium catalysis is a cornerstone of benzofuran synthesis. acs.org A prominent strategy is the Sonogashira coupling of o-halophenols with terminal alkynes, followed by an intramolecular cyclization to yield the benzofuran ring. acs.orgacs.org This sequence can be performed in a one-pot, multicatalytic fashion, providing a smooth and versatile route to 2-arylbenzofurans under mild conditions. acs.org The process has been successfully applied to the synthesis of various substituted benzofurans, including those with functional groups at the 2-aryl position and on the benzofuran moiety itself. acs.org
Microwave-assisted one-pot syntheses from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions have also been developed, which shorten reaction times and improve yields of 2,3-disubstituted benzofurans. nih.gov Furthermore, palladium-catalyzed methods involving C-H activation and oxidation tandem reactions of 2-hydroxystyrenes and iodobenzenes have emerged as a novel route to benzofurans. nih.govrsc.org Other advanced palladium-catalyzed approaches include the cyclization coupling of iodoarene-tethered alkynes with N-tosylhydrazones to create benzofuran-3-cyclobutylidenes. acs.org
A modular synthesis for benzo[b]furan photochromes also relies on a Sonogashira coupling of ortho-iodoanisole with aryl-functionalized alkynes, followed by an electrophilic Larock cyclization to form the iodinated benzofuran core. acs.org
Table 1: Examples of Palladium-Catalyzed Benzofuran Synthesis
| Starting Materials | Catalyst System | Key Reaction Type | Product Type | Yield | Reference |
| o-Halophenols, Aryl Halides, Acetylene | Multicatalytic (Pd/Cu) | Two Sonogashira Couplings, Cyclization | 2-Arylbenzofurans | Good | acs.org |
| 2-Iodophenols, Terminal Acetylenes, Aryl Iodides | Pd-based (Sonogashira conditions) | Sonogashira Coupling, Cyclization | 2,3-Disubstituted Benzofurans | Good to Excellent | nih.gov |
| 2-Hydroxystyrenes, Iodobenzenes | Pd-based | C-H Activation/Oxidation | Substituted Benzofurans | N/A | nih.govrsc.org |
| Iodoarene-tethered Alkynes, N-Tosylhydrazones | Pd-based | Cyclization Coupling | Benzofuran-3-cyclobutylidenes | Good | acs.org |
Copper catalysts are frequently employed for benzofuran synthesis, valued for their cost-effectiveness and unique reactivity. nih.gov Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a regioselective, one-pot procedure for producing polysubstituted benzofurans. rsc.org This transformation proceeds through a sequential nucleophilic addition and oxidative cyclization. rsc.org
In many instances, copper serves as a crucial co-catalyst, particularly in palladium-catalyzed Sonogashira reactions. nih.gov For example, copper iodide (CuI) is used as a co-catalyst with a (PPh₃)PdCl₂ catalyst in the reaction between terminal alkynes and iodophenols, where its presence is essential for achieving high yields of the target benzofuran derivatives. nih.govacs.org One-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes have also been developed using copper iodide as the catalyst in environmentally friendly deep eutectic solvents. nih.govacs.org Furthermore, iron-catalyzed halogenation followed by copper-catalyzed O-arylation of 1-aryl- or 1-alkylketones offers a one-pot route using nonprecious metals. acs.org
Ruthenium-based catalysts offer powerful strategies for benzofuran synthesis, often proceeding through C-H bond functionalization. nih.gov A notable method involves the ruthenium-catalyzed reaction between alkynes and m-hydroxybenzoic acids, which proceeds via C–H alkenylation followed by oxygen-induced annulation. nih.gov Another approach utilizes a ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols to selectively form benzofurans. organic-chemistry.org
Ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have been shown to be effective for the selective hydrogenation of benzofuran derivatives to dihydrobenzofurans, demonstrating the versatility of ruthenium catalysts in modifying the benzofuran core. acs.orgcore.ac.uk Additionally, a mild Ru(II)-catalyzed direct coupling of N-phenoxypivalamide with internal alkynes has been developed, which generates benzofurans in moderate to high yields through a redox-neutral C–H functionalization pathway. rsc.org
Platinum-catalyzed reactions provide an efficient and atom-economical route to 2,3-disubstituted benzofurans. acs.org Specifically, the platinum(II) chloride (PtCl₂)-catalyzed cyclization of o-alkynylphenyl acetals in the presence of an olefin, such as 1,5-cyclooctadiene (B75094) (COD), yields 3-(α-alkoxyalkyl)benzofurans in good to high yields. acs.orgorganic-chemistry.orgelsevierpure.comacs.org The olefin co-catalyst is crucial for the reaction's success, significantly enhancing the yield compared to reactions run in its absence. acs.orgorganic-chemistry.org The proposed mechanism involves the coordination of platinum to the alkyne's triple bond, followed by a nucleophilic attack from the acetal (B89532) oxygen and subsequent migration of the α-alkoxyalkyl group. organic-chemistry.orgacs.org This methodology has been successfully applied to the formal synthesis of vibsanol, a biologically active natural product. organic-chemistry.org
Table 2: Platinum-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans
| Substrate | Catalyst System | Temperature | Yield | Reference |
| Acetaldehyde ethyl 2-(1-octynyl)phenyl acetal | 2 mol % PtCl₂, 8 mol % COD | 30 °C | 91% | acs.orgelsevierpure.com |
| Acetaldehyde ethyl 2-(cyclohexylethynyl)phenyl acetal | 2 mol % PtCl₂, 8 mol % COD | 30 °C | 94% | acs.orgelsevierpure.com |
| Acetaldehyde ethyl 2-(phenylethynyl)phenyl acetal | 2 mol % PtCl₂, 8 mol % COD | 30 °C | 88% | acs.orgelsevierpure.com |
One-Pot Synthetic Procedures
Copper-catalyzed one-pot reactions of o-hydroxy aldehydes, amines, and alkynes have been reported, providing an efficient route to amino-substituted benzofuran skeletons. nih.gov Another innovative one-pot approach involves the heteroannulation of benzoquinones, catalyzed by acetic acid, to produce various benzofuran structures. dtu.dk Iron and copper catalysis have also been combined in a one-pot process that starts from simple 1-arylketones, proceeds through regioselective halogenation, and concludes with an intramolecular O-arylation to form the benzofuran ring. acs.org These procedures highlight a significant trend towards developing more sustainable and practical routes for the synthesis of complex heterocyclic compounds. nih.govacs.org
Cycloaddition Reactions (e.g., [3+2] Cycloadditions)
Cycloaddition reactions represent a powerful and atom-economical approach for the construction of the benzofuran ring system. Among these, [3+2] cycloadditions have emerged as a notable strategy. These reactions involve the combination of a three-atom component with a two-atom component to form a five-membered ring.
In the context of benzofuran synthesis, quinones can act as 1,3-dipoles, reacting with various dipolarophiles. acs.org For instance, the La(OTf)₃-catalyzed [3+2] cycloaddition of quinones with vinyl azides or 1,3-di-tert-butyl-2-cyanoguanidine has been developed to produce functionalized benzofurans. acs.orgacs.org This method provides a direct route to 5-hydroxybenzofuran-4-carboxylic acid derivatives in moderate to excellent yields. acs.org The reaction proceeds under relatively mild conditions and demonstrates a broad substrate scope. acs.org
Another example is the copper(II) triflate-catalyzed [3+2] cycloaddition of indole-3-acrylate with p-benzoquinone, which has been utilized to construct indole-tethered benzofuran scaffolds. rsc.org This method is valued for its selectivity and the use of a low catalyst loading. rsc.org Furthermore, palladium-catalyzed dearomative [3+2] cycloaddition of benzofurans with 2-iodophenols has been described for the synthesis of benzofuro[3,2-b]benzofurans, showcasing the versatility of cycloaddition strategies. arkat-usa.org
The development of dearomative [3+2] cycloaddition reactions of 2-nitrobenzofurans with para-quinamines has also been reported, leading to the formation of benzofuro[3,2-b]indol-3-one derivatives with high diastereoselectivity. nih.gov These examples highlight the growing importance of cycloaddition reactions in generating diverse and complex benzofuran-containing molecules.
Green Chemistry Approaches in Benzofuran Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of benzofuran derivatives to minimize environmental impact. These approaches focus on the use of eco-friendly solvents, catalysts, and reaction conditions.
One notable green strategy involves a one-pot synthesis reacting o-hydroxy aldehydes, amines, and diversely substituted alkynes in the presence of copper iodide as a catalyst. acs.org This method utilizes a deep eutectic solvent (DES), specifically choline (B1196258) chloride-ethylene glycol (ChCl:EG), which is a biodegradable and low-cost alternative to conventional volatile organic solvents. acs.org
Another environmentally benign approach is the catalyst-free synthesis of benzofuran derivatives from the cascade reaction between nitroepoxides and salicylaldehydes. acs.org This reaction is carried out using potassium carbonate in dimethylformamide (DMF) at elevated temperatures, avoiding the need for metal catalysts. acs.org
Furthermore, the use of recyclable catalysts is a key aspect of green benzofuran synthesis. For example, recyclable copper(I)-catalyzed coupling of 1-bromo-2-iodobenzenes and β-keto esters in the bio-derived solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been developed for the synthesis of 2,3-disubstituted benzofurans. acs.org These methods not only reduce waste and energy consumption but also often lead to high yields and simplified purification processes.
Targeted Synthesis of 7-Hydroxybenzofuran-2-carbonitrile and its Derivatives
The specific synthesis of this compound and its close analogs often requires multi-step sequences involving the formation of the benzofuran core followed by functional group manipulations.
Synthesis via Benzofuran-2-carboxamide (B1298429) Dehydration
A common route to the 2-carbonitrile functionality on a pre-formed benzofuran ring is through the dehydration of the corresponding 2-carboxamide. This transformation is a standard procedure in organic synthesis. The synthesis of the precursor, a benzofuran-2-carboxamide derivative, can be achieved by amidating the corresponding benzofuran-2-carboxylic acid alkyl ester with ammonia (B1221849) in an alcohol solvent. google.com For instance, substituted 5-(1-piperazinyl)benzofuran-2-carboxylic acid alkyl esters have been successfully converted to their carboxamide counterparts. google.com The subsequent dehydration of the carboxamide to the nitrile can be accomplished using various dehydrating agents.
Demethylation Strategies for 7-Methoxybenzofuran Precursors
The 7-hydroxy group is often introduced by the demethylation of a 7-methoxy precursor. The methoxy (B1213986) group serves as a protecting group for the phenol (B47542) during the synthesis of the benzofuran ring and can be cleaved in a later step. A variety of reagents can be employed for this purpose, with the choice depending on the other functional groups present in the molecule. Common demethylating agents include boron tribromide (BBr₃), hydrobromic acid (HBr), and other Lewis acids.
For example, the synthesis of 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde (B152241) has been achieved from vanillin, which on reaction with propargyl bromide gives a propargyl ether that subsequently cyclizes. jocpr.com This methoxy-substituted benzofuran could then be subjected to demethylation to yield the corresponding hydroxybenzofuran.
Cyclization/Isomerization of Pyrocatechol Derivatives for Dihydrobenzofurans
The synthesis of dihydrobenzofurans, which can be subsequently oxidized to benzofurans, often starts from catechol (pyrocatechol) derivatives. One approach involves the Mukaiyama-Michael addition of silyl (B83357) enol ethers to o-benzoquinone-4-carboxylates, which are generated in situ from the oxidation of catechol esters. nih.govnih.gov This reaction affords 2-substituted 7-hydroxybenzofuran-4-carboxylates. nih.govnih.gov
Another strategy is the oxyselenocyclization of 2-allylphenols, which can be prepared from catechols, to form 2,3-dihydrobenzofuran (B1216630) selenides. researchgate.net This method utilizes an electrophilic selenium species generated in situ. Furthermore, a new synthesis of substituted phenols from 3-hydroxy-2-pyrones and nitroalkenes has been developed, which can lead to phenols bearing a tethered ester that can subsequently cyclize to form benzofuranones, a class of dihydrobenzofurans. oregonstate.edu
Preparative Methods for Hydroxybenzofuran-2-carboxylic Acid Analogs
Several methods have been developed for the synthesis of hydroxybenzofuran-2-carboxylic acid analogs, which are key precursors for this compound.
A well-established method is the Perkin rearrangement of 3-halocoumarins in the presence of a base, which leads to the formation of benzofuran-2-carboxylic acids. nih.gov This reaction can be significantly accelerated using microwave irradiation. nih.gov
Another approach starts from substituted o-hydroxybenzaldehydes. For instance, 6-hydroxybenzofuran-2-carboxylic acid can be synthesized from 2-hydroxy-4-methoxybenzaldehyde (B30951) through a series of reactions including reaction with chloroacetic acid. An improved method starts from 4-bromo-2-hydroxybenzaldehyde.
Furthermore, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid has been synthesized in two steps from methyl 3,5-dihydroxybenzoate, involving a thermal one-pot cyclization with propargyl bromide followed by base-catalyzed hydrolysis. researchgate.net The synthesis of various benzofuran-2-carboxylic acid derivatives has also been reported through the hydrolysis of the corresponding esters or by employing palladium-catalyzed C-H arylation of benzofuran-2-carboxamides followed by hydrolysis of the directing group. nih.govresearchgate.net
Chemical Reactivity and Transformation of 7 Hydroxybenzofuran 2 Carbonitrile
Reactivity of the Benzofuran (B130515) Ring System
The benzofuran ring is an aromatic heterocycle, and its reactivity is a composite of its benzene (B151609) and furan (B31954) components. Generally, the benzofuran system is electron-rich and thus prone to reactions with electrophiles.
The benzofuran nucleus is generally reactive towards electrophiles. researchgate.net In the case of 7-Hydroxybenzofuran-2-carbonitrile, electrophilic aromatic substitution is directed by the powerful activating and ortho-, para-directing effect of the C-7 hydroxyl group. This suggests that electrophiles will preferentially attack the C-6 and C-4 positions of the benzene ring. The electron-withdrawing nature of the C-2 nitrile group deactivates the furan ring towards electrophilic attack, further favoring substitution on the benzene ring.
Common electrophilic substitution reactions applicable to such activated systems include:
Halogenation: Reaction with reagents like bromine can lead to the introduction of halogen atoms onto the benzene ring, likely at the C-4 or C-6 position. researchgate.net
Formylation: Vilsmeier-Haack or other formylation methods can introduce an aldehyde group, again directed by the hydroxyl group. researchgate.net
Friedel-Crafts Reactions: Acylation or aroylation can occur, attaching a ketone functionality to the activated benzene ring. researchgate.net
Theoretical models and experimental results on related structures confirm that the electron distribution in the benzofuran ring system dictates the site of electrophilic attack.
Nucleophilic attack on the benzofuran ring itself is generally unfavorable due to the electron-rich nature of the aromatic system. Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it or proceed through harsh reaction conditions via mechanisms like the benzyne (B1209423) pathway. youtube.com For this compound, the most likely site for nucleophilic attack is not the ring system, but the electrophilic carbon atom of the nitrile group at the C-2 position. youtube.comyoutube.com
While direct nucleophilic aromatic substitution on the carbon framework is uncommon, nucleophilic attack can be involved in cycloaddition reactions across the C2-C3 double bond of the furan ring under specific, often photochemical, conditions. researchgate.net
Reactions Involving the Nitrile Functional Group at C-2
The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to numerous other compound classes.
The C-2 carbonitrile can be hydrolyzed under either acidic or basic conditions. This reaction typically proceeds in a stepwise manner to first yield an amide intermediate, 7-hydroxybenzofuran-2-carboxamide. With continued heating under the reaction conditions, this amide can be further hydrolyzed to the corresponding carboxylic acid, 7-hydroxybenzofuran-2-carboxylic acid, and ammonia (B1221849) (or an ammonium (B1175870) salt). It may be possible to isolate the intermediate amide, particularly under milder basic conditions. studymind.co.uk
The nitrile group is readily reduced to a primary amine. This transformation is a cornerstone of synthetic chemistry and can be achieved using several reagents:
Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as platinum, palladium, or nickel is a common method. studymind.co.uk This would convert this compound to (7-hydroxybenzofuran-2-yl)methanamine.
Chemical Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a dry ether solvent, followed by an acidic workup, will efficiently reduce the nitrile to the primary amine. studymind.co.uk Other borane-based reagents, such as diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride, are also effective for reducing a wide range of aromatic nitriles. nih.govacs.org
These reduction reactions provide a direct route to aminomethyl-substituted benzofurans, which are valuable building blocks.
The nitrile group serves as a valuable synthon for constructing more complex heterocyclic systems. While not a direct conversion, the nitrile can be used to synthesize imidazoles through multi-step sequences. A plausible route involves the following steps:
Amidine Formation: The nitrile can be converted into the corresponding amidine, for instance, by reaction with lithium bis(trimethylsilyl)amide followed by methanolysis.
Cyclocondensation: The resulting benzofuran-2-carboxamidine can then be reacted with a suitable 1,2-dicarbonyl compound or an α-haloketone in a cyclocondensation reaction to form a substituted imidazole (B134444) ring. organic-chemistry.org
Alternatively, modern synthetic methods have been developed that can construct imidazoles directly from nitriles and other precursors, such as the base-mediated deaminative coupling of benzylamines and nitriles or the 1,3-dipolar cycloaddition of azomethine ylides with nitriles. rsc.orgthieme-connect.com These advanced strategies could potentially be applied to this compound to generate novel, complex heterocyclic structures. acs.org
Transformations at the Hydroxyl Group (C-7 Position)
The hydroxyl group at the C-7 position of the benzofuran ring is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups. These transformations can significantly alter the physicochemical and biological properties of the parent molecule.
Alkylation and Acylation Reactions
The nucleophilic character of the C-7 hydroxyl group facilitates its reaction with various electrophiles, primarily through alkylation and acylation reactions, to furnish the corresponding ether and ester derivatives.
Alkylation of this compound is a common strategy to introduce alkyl, aryl, or heterocyclic moieties. This transformation is typically achieved by reacting the parent phenol (B47542) with an appropriate alkylating agent in the presence of a base. For instance, the reaction of a hydroxyl-substituted benzonitrile (B105546) with an alkyl halide, such as 2-chloroacetonitrile, in the presence of a base like potassium carbonate in a suitable solvent like dimethylformamide (DMF), leads to the formation of the corresponding O-alkylated product. nih.gov This reaction proceeds via the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkylating agent in an SN2 reaction.
A variety of alkylating agents can be employed, leading to a diverse range of ether derivatives. The choice of base and solvent system is crucial for optimizing the reaction conditions and yield. Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) and hydroxides (e.g., NaOH, KOH), while polar aprotic solvents like DMF, dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are frequently used.
Acylation of the C-7 hydroxyl group provides access to a wide range of ester derivatives. This is typically accomplished by treating this compound with an acylating agent such as an acid chloride or acid anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the acidic byproduct (e.g., HCl) and to activate the hydroxyl group.
The acylation of related hydroxy-heterocyclic systems, such as benzoxazolin-2-ones and 4-hydroxycoumarins, has been extensively studied and provides valuable insights into the potential reactivity of this compound. sciepub.comnih.gov For example, the O-acylation of 4-hydroxycoumarin (B602359) with various benzoyl chlorides in a basic medium has been shown to produce the corresponding O-acyl derivatives in good yields. nih.gov These reactions highlight the general applicability of this transformation to phenolic hydroxyl groups within heterocyclic frameworks.
| Reagent Type | Example Reagent | Product Type |
| Alkyl Halide | 2-Chloroacetonitrile | Ether |
| Acid Chloride | Benzoyl Chloride | Ester |
| Acid Anhydride | Acetic Anhydride | Ester |
Chemoselective Functionalization Strategies
In a molecule with multiple reactive sites like this compound, achieving chemoselectivity is a significant synthetic challenge. The presence of the nitrile group, which can also undergo various transformations, necessitates careful selection of reaction conditions to selectively functionalize the hydroxyl group.
Strategies for the chemoselective functionalization of the hydroxyl group often rely on exploiting the differences in reactivity between the hydroxyl and nitrile functionalities. For instance, O-alkylation and O-acylation under basic conditions primarily target the phenolic hydroxyl group due to its enhanced nucleophilicity upon deprotonation. The nitrile group is generally stable under these conditions.
Conversely, reactions that proceed under acidic or reductive conditions might affect the nitrile group. Therefore, protecting group strategies may be employed to temporarily mask one functional group while the other is being modified. However, for direct chemoselective functionalization, the choice of reagents and reaction conditions is paramount. For example, the use of mild bases and controlled temperatures can favor the reaction at the more reactive hydroxyl site while minimizing side reactions at the nitrile.
Derivatization Strategies for Structural Diversification
The derivatization of the this compound scaffold is a key strategy for exploring its chemical space and for the development of new compounds with tailored properties. Beyond simple alkylation and acylation of the hydroxyl group, a multitude of other transformations can be envisioned to create a diverse library of derivatives.
The benzofuran core itself is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orglbp.world Therefore, the structural diversification of this compound holds significant potential for the discovery of new therapeutic agents.
Strategies for structural diversification can involve modifications at both the hydroxyl and nitrile groups, as well as at the benzofuran ring itself. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then serve as handles for further functionalization. The aromatic part of the benzofuran ring can also be subjected to electrophilic substitution reactions, although the directing effects of the existing substituents must be considered.
Advanced Spectroscopic Characterization of 7 Hydroxybenzofuran 2 Carbonitrile and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the connectivity and chemical environment of individual atoms.
¹H-NMR Analysis and Proton Environment Elucidation
Proton NMR (¹H-NMR) spectroscopy provides information about the number, type, and connectivity of hydrogen atoms (protons) in a molecule. For 7-Hydroxybenzofuran-2-carbonitrile, the ¹H-NMR spectrum would be expected to show distinct signals for each unique proton.
The aromatic protons on the benzene (B151609) ring (at positions 4, 5, and 6) would typically appear as a complex pattern of doublets and triplets in the downfield region (typically δ 6.5-8.0 ppm) due to spin-spin coupling with their neighbors. The proton on the furan (B31954) ring (H-3) would likely appear as a singlet in a similar aromatic region. The hydroxyl proton (-OH) at position 7 would present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H-NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.0 - 7.5 | s (singlet) | - |
| H-4 | 6.8 - 7.2 | d (doublet) or dd (doublet of doublets) | ~7-9 |
| H-5 | 6.9 - 7.3 | t (triplet) | ~7-9 |
| H-6 | 7.2 - 7.6 | d (doublet) or dd (doublet of doublets) | ~7-9 |
| 7-OH | 5.0 - 10.0 | br s (broad singlet) | - |
Note: These are predicted values and actual experimental data may vary.
¹³C-NMR Analysis and Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C-NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their chemical environments.
For this compound, the ¹³C-NMR spectrum would display nine distinct signals. The carbon of the nitrile group (-CN) would appear in the range of δ 115-120 ppm. The carbons of the benzofuran (B130515) core would resonate in the aromatic region (δ 100-160 ppm), with the carbon bearing the hydroxyl group (C-7) and the oxygen-bound furan carbon (C-7a) appearing at the more downfield end of this range. The carbon directly attached to the nitrile group (C-2) would also be significantly downfield.
Table 2: Predicted ¹³C-NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 110 - 120 |
| C-2-CN | 115 - 120 |
| C-3 | 105 - 115 |
| C-3a | 120 - 130 |
| C-4 | 110 - 120 |
| C-5 | 120 - 130 |
| C-6 | 115 - 125 |
| C-7 | 150 - 160 |
| C-7a | 145 - 155 |
Note: These are predicted values and actual experimental data may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete structural connectivity.
COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbon atoms). For this compound, this would show correlations between the neighboring aromatic protons (H-4, H-5, and H-6), confirming their positions relative to one another.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the definitive assignment of each proton signal to its corresponding carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular framework. For instance, correlations from H-3 to C-2, C-3a, and the nitrile carbon would be expected, as would correlations from the aromatic protons to various carbons in the benzene ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high precision allows for the determination of the exact elemental composition of the molecule. For this compound (C₉H₅NO₂), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 160.0393 |
| [M+Na]⁺ | 182.0212 |
| [M-H]⁻ | 158.0247 |
Note: These are calculated values based on the molecular formula.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, can provide valuable structural information. Expected fragmentation pathways for this compound might include the loss of small molecules such as CO or HCN, and cleavage of the furan ring.
X-ray Crystallography for Solid-State Structure Elucidation
Notably, the crystal structure of 7,8-dihydroxy-4-methylcoumarin (B1670369) has been determined, providing a model for the molecular geometry and packing in the solid state. nih.gov The compound crystallizes in the triclinic space group P1. nih.gov The analysis of this and other related structures, such as 5,7-dihydroxy-4-methylcoumarin (B191047) and 7-hydroxy-4-methylcoumarin, reveals a nearly planar coumarin (B35378) ring system. nih.govresearchgate.net This planarity is a key feature influencing the electronic and photophysical properties of these molecules.
In the crystal lattice, intermolecular interactions, particularly hydrogen bonds involving the hydroxyl groups, play a dominant role in stabilizing the structure. For instance, in 7-hydroxy-4-(hydroxymethyl)coumarin, classical O—H⋯O hydrogen bonds create a three-dimensional network. researchgate.net The study of these interactions is fundamental to understanding the solid-state behavior and potential polymorphism of these compounds.
Table 1: Crystallographic Data for an Analog of this compound
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |
| 7,8-dihydroxy-4-methylcoumarin | C₁₀H₈O₄ | Triclinic | P1 | 7.631 | 9.456 | 7.075 | 103.13 | 91.84 | 68.21 | nih.gov |
This interactive table provides a summary of the crystallographic data obtained for an analog, highlighting the key parameters that define its solid-state structure.
UV-Vis and Fluorescence Spectroscopy for Electronic Structure Analysis
UV-Vis and fluorescence spectroscopy are powerful tools for probing the electronic transitions and photophysical properties of molecules. The 7-hydroxycoumarin analogs of this compound are well-known for their strong fluorescence, making them a subject of extensive spectroscopic investigation. nih.govchemijournal.com
The UV-Vis absorption spectra of 7-hydroxycoumarin derivatives typically exhibit strong absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the aromatic system. For example, 7-hydroxycoumarin in ethanol (B145695) shows a primary absorption maximum (λmax) at 326 nm. photochemcad.com The position and intensity of these absorption bands can be influenced by substituents on the coumarin ring and the polarity of the solvent. researchgate.net For instance, 7-hydroxy-4-(trifluoromethyl)coumarin (B41306) in ethanol has an absorption maximum at 338 nm. photochemcad.com
Upon excitation with UV light, these compounds exhibit fluorescence, typically in the blue to cyan region of the visible spectrum. The fluorescence emission is characterized by its wavelength of maximum emission (λem) and its quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process. 7-hydroxycoumarin, for example, has a fluorescence quantum yield of 0.08 in methanol. photochemcad.com The Stokes shift, which is the difference in energy between the absorption and emission maxima, is another important parameter. For many 7-hydroxycoumarin derivatives, the Stokes shift is significant, which is a desirable property for fluorescent probes. nih.gov
The solvent environment can have a pronounced effect on the fluorescence properties of these compounds, a phenomenon known as solvatochromism. researchgate.net This sensitivity to the local environment makes them useful as fluorescent probes in various chemical and biological systems.
Table 2: Spectroscopic Data for Analogs of this compound
| Compound Name | Solvent | Absorption Max (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Ref. |
| 7-Hydroxycoumarin | Ethanol | 326 | 16800 | - | - | photochemcad.com |
| 7-Hydroxycoumarin | Methanol | - | - | - | 0.08 | photochemcad.com |
| 7-Hydroxy-4-methylcoumarin | - | 360 | - | 448 | - | aatbio.com |
| 7-Hydroxy-4-(trifluoromethyl)coumarin | Ethanol | 338 | 12600 | - | 0.20 | photochemcad.com |
| 7-Hydroxycoumarin-3-carboxylic acid | - | 352 | - | 407 | - | aatbio.com |
| A 7-hydroxycoumarin derivative (6d) | PBS (pH 7.4) | 340 | - | 460 | 0.25 | nih.gov |
| A 7-hydroxycoumarin derivative (7) | - | - | - | - | 0.32 | nih.gov |
This interactive table summarizes the key UV-Vis absorption and fluorescence data for several analogs, demonstrating the range of their photophysical properties.
Computational and Theoretical Investigations of 7 Hydroxybenzofuran 2 Carbonitrile
Quantum Chemical Calculations (DFT/TDDFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental to the computational study of organic molecules. DFT is employed to determine the electronic structure and properties of molecules in their ground state, while TD-DFT is used for excited-state properties. For benzofuran (B130515) derivatives, hybrid functionals such as B3LYP are commonly used in conjunction with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. semanticscholar.org
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. nih.gov For 7-Hydroxybenzofuran-2-carbonitrile, this process would involve calculating the forces on each atom and adjusting their positions until a stable conformation is reached. Studies on similar benzofuran structures indicate that the fused ring system confers a high degree of planarity. physchemres.org The primary conformational flexibility would arise from the rotation of the hydroxyl group at the 7-position. Computational analysis can determine the preferred orientation of this group relative to the benzofuran ring system.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: This data is illustrative to demonstrate typical outputs of a geometry optimization calculation.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C7-OH | 1.36 Å |
| Bond Length | C2-CN | 1.44 Å |
| Bond Length | C≡N | 1.16 Å |
| Bond Angle | C6-C7-O | 118.5° |
| Bond Angle | C3-C2-C≡N | 178.9° |
| Dihedral Angle | C6-C7-O-H | ~0° or ~180° |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher polarizability and greater reactivity. jetir.org
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule. It helps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen of the hydroxyl group, the furan (B31954) oxygen, and the nitrogen of the nitrile group, indicating these are sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydroxyl hydrogen.
Table 2: Illustrative Frontier Molecular Orbital Data for this compound (Note: This data is illustrative.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap | 4.27 |
Quantum mechanical calculations can predict various spectroscopic parameters, including NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be determined. arxiv.org These predictions are valuable for confirming experimentally determined structures and for assigning signals in complex spectra. Machine learning algorithms are increasingly being used in conjunction with quantum mechanics to refine these predictions and achieve higher accuracy, with mean absolute errors of less than 0.10 ppm for ¹H NMR shifts. nih.govnih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. biorxiv.org These simulations provide a dynamic view of molecular behavior, which is crucial for understanding how a molecule like this compound would interact with its environment, particularly in a biological context. The Automated Topology Builder (ATB) is a tool that can facilitate the development of molecular force fields necessary for such simulations. uq.edu.au
MD simulations are extensively used to investigate the binding of a small molecule (ligand) to a biological target, such as a protein or enzyme. researchgate.net This process typically begins with molecular docking, which predicts the preferred binding orientation of the ligand in the target's active site. Following docking, an MD simulation is run to assess the stability of the predicted ligand-protein complex. biorxiv.org
For this compound, simulations could reveal the key interactions—such as hydrogen bonds, π-π stacking, and van der Waals forces—that stabilize its binding to a specific receptor. nih.gov For instance, the hydroxyl group and nitrile nitrogen could act as hydrogen bond acceptors or donors, while the benzofuran ring system could engage in aromatic stacking interactions. nih.gov By analyzing the trajectory of the simulation, researchers can understand the conformational changes in both the ligand and the target upon binding and calculate the binding free energy, providing a quantitative measure of binding affinity. nih.gov This information is invaluable in fields like drug discovery for optimizing the design of more potent and selective molecules. nih.gov
Conformational Stability
No specific studies on the conformational stability of this compound were identified. Computational chemistry can be used to determine the conformational stability of molecules like benzofuran derivatives. Such studies often involve calculating the potential energy surface to identify the most stable conformers (i.e., the spatial arrangements of atoms with the lowest energy). For the broader class of benzofurans, it has been noted that the benzofuran ring system itself is planar. researchgate.net
Molecular Docking Studies
While molecular docking studies have been performed on various benzofuran, benzoxazole, and benzothiazole (B30560) derivatives to explore their potential as inhibitors for targets like VEGFR-2, specific docking studies for this compound were not found. nih.govnih.gov These types of studies for other derivatives have helped in understanding their binding patterns within the active sites of enzymes and receptors. nih.govnih.gov
Prediction of Binding Modes and Interactions with Macromolecules
There is no specific information available in the searched literature regarding the predicted binding modes and macromolecular interactions of this compound. For other benzofuran-related structures, molecular docking has been used to predict interactions, such as hydrogen bonding and hydrophobic interactions, with key amino acid residues in protein targets. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies
Specific QSAR or 3D-QSAR models for this compound were not found in the reviewed literature. However, QSAR studies have been conducted on various series of benzofuran derivatives to correlate their structural properties with their biological activities, such as vasodilator or anticancer effects. nih.govnih.gov These studies help in identifying the key molecular features that contribute to the observed activity of the compounds. nih.govnih.gov For instance, a 2D-QSAR model was developed for a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids to describe their vasodilation activity. nih.gov
Structure Activity Relationship Sar Studies of 7 Hydroxybenzofuran 2 Carbonitrile Derivatives
Influence of the Benzofuran (B130515) Core Modifications on Activity
The inherent planarity of the benzofuran ring system often facilitates stacking interactions with aromatic residues in protein binding sites. Alterations to the core, such as the introduction of substituents that disrupt this planarity or modify the electron distribution, can either enhance or diminish biological activity. For instance, the fusion of additional heterocyclic or aromatic rings to the benzofuran nucleus can extend the molecule's surface area and introduce new interaction points, potentially leading to increased potency or a change in the mechanism of action. mdpi.com
Role of the Hydroxyl Group at C-7 on Molecular Interactions
The hydroxyl group at the C-7 position of the benzofuran ring is a critical functional group that significantly influences the molecular interactions and, consequently, the biological activity of these derivatives. Its presence introduces a site for hydrogen bonding, which can be pivotal for anchoring the molecule within a biological target.
Studies on related benzofuran derivatives have highlighted the importance of a hydrogen bond donor at this position. nih.gov For example, in a series of tubulin polymerization inhibitors, the introduction of a C7-OH group was shown to enhance anticancer activity. nih.gov This hydroxyl group can act as a hydrogen bond donor, forming a crucial interaction with amino acid residues in the binding pocket of the target protein. The presence of this group can thus increase the binding affinity and specificity of the compound.
Table 1: Cytotoxicity of Selected Benzofuran Derivatives This table illustrates the impact of substitutions on the benzofuran core on anticancer activity against various cell lines. The IC50 values represent the concentration required to inhibit 50% of cell growth.
| Compound | Substituents | Cell Line | IC50 (µM) |
| 1 | 3-CH2Br, 5,6-di-OCH3, 7-COCH3 | K562 | 5 |
| 1 | 3-CH2Br, 5,6-di-OCH3, 7-COCH3 | HL60 | 0.1 |
| BNC105 (8a) | C7-OH, C2-substituent | Tubulin | 0.8 |
| Compound 3 | 5-Cl, 2-N-phenethyl carboxamide | MCF-10A | - |
Data sourced from a review on benzofuran derivatives with potential anticancer activity. nih.gov
Impact of the Carbonitrile Group at C-2 on Biological Activity
The substituent at the C-2 position of the benzofuran ring is a well-established determinant of biological activity. nih.govnih.gov The introduction of a carbonitrile (cyano) group at this position has specific implications for the molecule's properties and interactions.
The carbonitrile group is a potent electron-withdrawing group, which significantly alters the electronic landscape of the benzofuran ring. This can influence the molecule's ability to participate in electrostatic interactions with its biological target. The linear geometry of the cyano group also imparts specific steric constraints, dictating the possible orientations the molecule can adopt within a binding site.
Substituent Effects on Peripheral Positions (e.g., Aryl, Alkyl Groups)
Beyond the core structure and the key functional groups at C-2 and C-7, substituents on other peripheral positions of the benzofuran ring play a vital role in fine-tuning the biological activity. The introduction of various aryl and alkyl groups can modulate the compound's lipophilicity, steric profile, and electronic properties.
The addition of halogen atoms, such as bromine or chlorine, to the benzofuran ring has been shown to consistently increase anticancer activities in some series of derivatives. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are specific non-covalent interactions with nucleophilic sites on a biological target, thereby enhancing binding affinity. nih.gov The position of the halogen substituent is also a critical determinant of its effect on activity. nih.gov
Table 2: Influence of Peripheral Substituents on Anticancer Activity This table showcases how different substituents on the benzofuran scaffold affect cytotoxicity.
| Compound | Key Substituents | Cell Line | Activity Metric | Value |
| 7a | 3-methyl-2-carbohydrazide, benzaldehyde (B42025) with 4-NO2 | EAC | CTC50 | High |
| 7c | 3-methyl-2-carbohydrazide, benzaldehyde with 2-OH | EAC | CTC50 | High |
| 7d | 3-methyl-2-carbohydrazide, benzaldehyde with 4-Cl | EAC | CTC50 | High |
| 6e | Two halogen-substituted rings, no methoxy (B1213986) group | MCF-7 | Cytotoxicity | Inactive |
CTC50 refers to the cytotoxic concentration 50. Data compiled from a review on benzofuran derivatives. nih.gov
Conformational Analysis in SAR Elucidation
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. Conformational analysis of 7-hydroxybenzofuran-2-carbonitrile derivatives is crucial for understanding how these molecules orient themselves to interact effectively with their biological targets.
The substituent at the C-2 position can exert a significant influence on the conformational preferences of the molecule. For certain benzofuran-based tubulin inhibitors, the C-2 substituent is thought to maintain a conformational bias, ensuring the molecule adopts a specific cis-conformation that is favorable for binding. nih.gov This conformational control is a key aspect of SAR, as even small changes in the preferred geometry can lead to a dramatic loss of activity.
Computational modeling and techniques like X-ray crystallography can provide valuable insights into the low-energy conformations of these derivatives. By understanding the preferred spatial arrangement of the key functional groups—the C-7 hydroxyl, the C-2 carbonitrile, and any peripheral substituents—it becomes possible to design new analogues with improved geometric complementarity to the target binding site.
Rational Design Principles Derived from SAR Data
The culmination of SAR studies on this compound derivatives allows for the formulation of rational design principles to guide the development of new and improved analogues. These principles are a synthesis of the understanding of the roles of the various structural components.
A key design principle is the retention of the 7-hydroxybenzofuran core as a fundamental scaffold. The C-7 hydroxyl group should be considered a critical pharmacophoric feature, likely involved in essential hydrogen bonding interactions with the target. Therefore, modifications at this position should be approached with caution, as they could disrupt a key binding interaction.
The C-2 position is a prime location for introducing diversity and fine-tuning activity. The carbonitrile group offers a specific set of electronic and steric properties, and its replacement with other small, electron-withdrawing groups could be explored to optimize interactions.
Peripheral positions on the benzofuran ring and any attached aryl groups are ideal for modulating physicochemical properties such as solubility and lipophilicity, which are crucial for drug-likeness. The introduction of small alkyl or halogen substituents can be used to probe for additional binding pockets and enhance potency. The strategic combination of these principles, guided by iterative cycles of design, synthesis, and biological evaluation, holds the key to unlocking the full therapeutic potential of this compound derivatives.
Exploration of 7 Hydroxybenzofuran 2 Carbonitrile Derivatives and Analogs in Medicinal Chemistry Research
Design and Synthesis of Novel Derivatives
The modification of the 7-Hydroxybenzofuran-2-carbonitrile core structure is a key strategy for developing new therapeutic agents. Researchers have employed various synthetic approaches to create diverse libraries of compounds for biological screening.
Hybrid Molecules Incorporating Benzofuran (B130515) Scaffolds
A promising strategy in drug design is the creation of hybrid molecules that combine the structural features of different pharmacophores to achieve multi-target activity or improved pharmacological profiles. acs.orgnih.gov For instance, hybrid molecules linking a benzofuran ring to an N-methyl-N-benzylamine moiety through a heptyloxy chain have been synthesized and evaluated for their potential in treating Alzheimer's disease. acs.org These compounds were designed to inhibit both cholinesterase and β-amyloid aggregation. acs.org Another approach involves the hybridization of the benzofuran core with fragments of natural products, such as the 2,4-dihydroxy-5-isopropylbenzene fragment, to develop potent inhibitors of Hsp90. nih.gov Similarly, the fusion of benzofuran with other heterocyclic rings like imidazole (B134444) and quinazolinone has been explored to generate novel compounds with potential anticancer activity. nih.gov The synthesis of these hybrid molecules often involves multi-step reaction sequences, including nucleophilic substitution and molecular hybridization techniques. mdpi.com
Below is a table of representative hybrid molecules incorporating the benzofuran scaffold:
| Compound Name | Hybrid Components | Investigational Target(s) | Reference |
| Benzofuran-N-methyl-N-benzylamine hybrids | Benzofuran, N-methyl-N-benzylamine | Cholinesterase, β-amyloid | acs.org |
| Benzofuran-2,4-dihydroxy-5-isopropylbenzene hybrids | Benzofuran, 2,4-dihydroxy-5-isopropylbenzene | Hsp90 | nih.gov |
| Benzofuran-imidazole-quinazolinone hybrids | Benzofuran, Imidazole, Quinazolinone | Aromatase | nih.gov |
| Piperazine/benzofuran hybrids | Piperazine, Benzofuran | NF-κB, MAPK signaling pathways | mdpi.com |
Functionalization of the Benzofuran Ring
The introduction of various functional groups onto the benzofuran ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity. nih.govrsc.org Synthetic protocols have been developed for the preparation of libraries based on 3-carboxy 2-aryl benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds using readily available starting materials like salicylaldehydes and aryl boronic acids. acs.orgnih.gov These methods enable the introduction of diversity at multiple positions of the benzofuran core. For example, a series of 2-(4-hydroxy-phenyl)-benzofuran-5-ols with lipophilic groups at the 7-position were synthesized and showed potent and selective affinity for the estrogen receptor beta (ERβ). nih.gov Further modifications at the 4-position of the benzofuran and the 3'-position of the 2-phenyl group led to even greater selectivity. nih.gov The addition of halogen atoms, such as bromine, to the benzofuran ring has also been shown to significantly increase the anticancer activity of certain derivatives. nih.govresearchgate.net
The following table summarizes examples of functionalized benzofuran derivatives:
| Derivative Class | Functionalization Strategy | Key Findings | Reference(s) |
| 3-Carboxy 2-aryl benzofurans | Suzuki coupling of salicylaldehydes and aryl boronic acids | Creation of diverse libraries with lead-like properties. | acs.orgnih.gov |
| 7-Substituted 2-phenyl-benzofuran-5-ols | Introduction of lipophilic groups at the 7-position | Potent and selective ERβ ligands. | nih.gov |
| Halogenated benzofurans | Bromination of the benzofuran ring | Increased cytotoxic activity against leukemia cell lines. | nih.govresearchgate.net |
Diversity-Oriented Synthesis Approaches
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally complex and diverse small molecule libraries for high-throughput screening. acs.orgnih.gov This approach has been successfully applied to the synthesis of libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds. acs.orgnih.gov By systematically varying the building blocks, such as salicylaldehydes, aryl boronic acids or halides, and amines, researchers can generate a wide range of compounds with diverse physicochemical properties. nih.gov Another example of DOS is the synthesis of spiroannulated benzofuran-3-ones, which are core structures of various bioactive natural products. acs.org This was achieved through a concise route involving an aryne insertion reaction. acs.org These DOS approaches provide efficient access to novel chemical matter for the discovery of new biologically active agents. researchgate.net
Molecular Interactions with Investigational Biological Targets
Understanding how this compound derivatives and their analogs interact with biological macromolecules is crucial for elucidating their mechanism of action and for guiding further drug development efforts.
Enzyme Interaction Studies (e.g., Cytochrome P450, Alpha-Glucosidase)
Cytochrome P450 (CYP) Enzymes: Benzofuran derivatives have been investigated for their interactions with cytochrome P450 enzymes, a superfamily of enzymes involved in the metabolism of a wide range of xenobiotics, including drugs. nih.govbiomolther.org Some 1-(benzofuran-2-ylmethyl)imidazoles have been shown to inhibit aromatase (P450arom), an enzyme involved in steroidogenesis, with potencies several-fold higher than the standard inhibitor aminoglutethimide. nih.gov The metabolism of certain benzofuran-containing designer drugs, such as 6-APB and 6-MAPB, is mediated by CYP isoenzymes including CYP1A2, CYP2D6, and CYP3A4. nih.gov It is important to note that some drugs are not metabolized by monoamine oxidase (MAO) enzymes and instead rely solely on cytochrome P450 enzymes for their breakdown. wikipedia.org Inhibition of CYP enzymes can be reversible or irreversible, with mechanism-based inhibition being a common, time-dependent process for P450s. biomolther.orgresearchgate.net
Alpha-Glucosidase: Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. youtube.comyoutube.com These inhibitors act competitively on enzymes in the small intestine responsible for breaking down complex carbohydrates into simpler sugars like glucose. youtube.comyoutube.com Several hydroxylated 2-phenylbenzofuran (B156813) compounds have been investigated for their inhibitory activity against α-glucosidase. nih.gov One particular derivative was found to be significantly more potent than the clinically used drug acarbose (B1664774) and acted as a mixed-type inhibitor. nih.gov Derivatives of usnic acid, which contains a dibenzofuran (B1670420) core, have also demonstrated promising α-glucosidase inhibitory activity. nih.gov
The table below highlights key findings from enzyme interaction studies:
| Enzyme Target | Benzofuran Derivative Class | Key Findings | Reference(s) |
| Cytochrome P450 (Aromatase) | 1-(Benzofuran-2-ylmethyl)imidazoles | 3-7 fold more potent than aminoglutethimide. | nih.gov |
| Cytochrome P450 (CYP1A2, CYP2D6, CYP3A4) | 6-MAPB (N-methyl-6-(2-aminopropyl)benzofuran) | N-demethylation is mediated by these CYP isoenzymes. | nih.gov |
| Alpha-Glucosidase | Hydroxylated 2-phenylbenzofurans | Compound 16 showed an IC50 value 167 times lower than acarbose. | nih.gov |
| Alpha-Glucosidase | Usnic acid derivatives | Some derivatives were more potent than the acarbose positive control. | nih.gov |
Receptor Ligand Studies (e.g., Imidazoline (B1206853) I2 Receptor, GPR35)
Imidazoline I2 Receptor: The imidazoline I2 receptor has emerged as a potential therapeutic target for neurodegenerative diseases. nih.gov A family of benzofuranyl-2-imidazoles has been developed and shown to exhibit affinity for the human brain I2-IR. nih.gov The representative compound, LSL60101 (garsevil), demonstrated neuroprotective effects in a mouse model of Alzheimer's disease. nih.gov The prototypical I2-imidazoline receptor ligand, 2-(2-benzofuranyl)-2-imidazoline (2-BFI), has been shown to be a dopamine-releasing agent in the brain, suggesting an indirect dopaminergic agonist activity. nih.gov The design of selective imidazoline receptor ligands is crucial for developing new therapeutic agents. researchgate.net
GPR35: GPR35 is an orphan G protein-coupled receptor that has been implicated in various physiological and pathological processes, including inflammation. nih.govfrontiersin.org Kynurenic acid, a tryptophan metabolite, has been suggested as an endogenous ligand for GPR35. nih.govmedchemexpress.com Synthetic ligands, such as zaprinast, have also been identified as agonists at this receptor. nih.gov Studies have shown that agonist activation of GPR35 involves transmembrane domain III and can be transduced via Gα13 and β-arrestin-2. nih.gov Novel 8-amido-chromen-4-one-2-carboxylic acid derivatives have been identified as potent and selective agonists for human GPR35, with some compounds exhibiting nanomolar potency. nih.gov
The following table presents a summary of receptor ligand studies:
| Receptor Target | Benzofuran Derivative/Analog Class | Key Findings | Reference(s) |
| Imidazoline I2 Receptor | Benzofuranyl-2-imidazoles | LSL60101 showed neuroprotective effects in an Alzheimer's disease model. | nih.gov |
| Imidazoline I2 Receptor | 2-(2-Benzofuranyl)-2-imidazoline (2-BFI) | Acts as a dopamine-releasing agent in the rat striatum. | nih.gov |
| GPR35 | Zaprinast | Potent agonist at rat GPR35, moderate agonist at human GPR35. | nih.govmedchemexpress.com |
| GPR35 | 8-Amido-chromen-4-one-2-carboxylic acids | Identified as potent and selective agonists with nanomolar potency for human GPR35. | nih.gov |
Protein Binding Studies
The therapeutic efficacy of a compound is fundamentally linked to its ability to bind to target proteins. Research into benzofuran derivatives has revealed specific and significant interactions with various proteins.
Studies on benzofuran derivatives have demonstrated their capacity to bind effectively to serum albumins, such as Bovine Serum Albumin (BSA), which is crucial for their transport and distribution in the bloodstream. nih.gov The binding of these ligands can induce notable changes in the protein's secondary structure. For instance, circular dichroism (CD) spectroscopy has shown that the binding of a 4-nitrophenyl functionalized benzofuran (BF1) to BSA leads to an increase in the protein's β-sheet content by 5.70%, indicating a conformational change upon complex formation. nih.gov
Molecular docking studies have further elucidated the binding modes, showing that a benzomonofuran derivative (BF1) is preferentially housed within the interior of the protein structure. nih.gov This is in contrast to a related benzodifuran compound (BDF1) which tends to bind to the albumin surface with a lower affinity. nih.gov The binding affinity, a measure of the strength of the interaction, has been quantified experimentally. The dissociation constant (kD) for the interaction between BF1 and BSA was determined to be 28.4 ± 10.1 nM, signifying a strong binding interaction. nih.gov
Some benzofuran derivatives have also been found to interact with nucleic acids. Experiments using plasmid DNA have shown that certain benzofuran compounds can inhibit the digestion of double-stranded DNA by restriction endonucleases, suggesting a direct or indirect interaction with DNA. nih.gov
Table 1: Protein Binding and Structural Change Data for a Benzofuran Derivative (BF1)
| Parameter | Value | Method |
|---|---|---|
| Binding Affinity (kD vs BSA) | 28.4 ± 10.1 nM | Fluorescence Spectroscopy |
| Change in α-helix | +0.06% | Circular Dichroism (CD) Spectroscopy |
| Change in β-sheet | +5.70% | |
| Change in Random coil | -5.76% |
Gene Expression Modulation (e.g., RUNX2, BMP2)
Beyond direct protein binding, benzofuran analogs have been shown to modulate cellular function at the genetic level, influencing the expression of key transcription factors and signaling molecules involved in processes like osteogenesis (bone formation).
A notable example is a benzofuran-pyran hybrid, compound 4e, which has demonstrated the ability to promote osteogenic gene expression. nih.gov In cellular models of glucocorticoid-induced osteoporosis, treatment with dexamethasone (B1670325) suppresses the expression of crucial osteogenic genes. However, the introduction of compound 4e was found to reverse this effect. nih.gov Specifically, it increased the mRNA expression of Runt-related transcription factor 2 (RUNX2) and Bone Morphogenetic Protein 2 (BMP2). nih.gov RUNX2 is a master transcription factor for osteoblast differentiation, and BMP2 is a potent cytokine that induces bone and cartilage formation. nih.govimrpress.com
The modulatory effect of compound 4e on RUNX2 and BMP2 expression was dose-dependent. At a concentration of 10 nM, compound 4e increased RUNX2 mRNA levels by 2.4-fold and BMP2 by approximately 2.3-fold, effectively rescuing the cells from the suppressive effects of glucocorticoids. nih.gov This activity highlights the potential of benzofuran derivatives to therapeutically target gene expression pathways in bone-related disorders. nih.gov
Table 2: Modulation of Gene Expression by Benzofuran-pyran Hybrid (Compound 4e)
Data represents the fold increase in mRNA expression compared to dexamethasone-treated control.
| Gene | Concentration | Fold Increase in mRNA Expression |
|---|---|---|
| RUNX2 | 10 nM | 2.4 |
| 0.1 µM | 1.6 | |
| 0.5 µM | 1.7 | |
| 1 µM | 2.11 | |
| BMP2 | 10 nM | 2.3 |
| 0.1 µM | 1.5 | |
| 0.5 µM | 3.1 | |
| 1 µM | 2.9 |
Mechanistic Investigations at a Molecular Level
Understanding the precise molecular interactions of this compound derivatives is essential for rational drug design and development.
Binding Kinetics and Inhibition Mechanisms
The study of binding kinetics provides insight into the affinity and stability of the ligand-receptor complex. For a series of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamides, which are analogs of the core benzofuran structure, binding affinities for the cannabinoid type 2 (CB2) receptor have been extensively characterized. mdpi.com These compounds were evaluated through radioligand displacement assays, measuring their ability to displace a known high-affinity radioligand. mdpi.com This competitive binding assay revealed that several of these new analogs act as potent ligands, with inhibitory constant (Ki) values for the CB2 receptor ranging from as low as 0.45 nM up to 48.46 nM, indicating very high binding affinity. mdpi.com
In the context of anticancer research, the inhibitory potential of benzofuran derivatives is often quantified by the half-maximal inhibitory concentration (IC50). For example, a halogenated benzofuran derivative demonstrated significant cytotoxic activity against HL60 leukemia cells with an IC50 value of 0.1 µM, showcasing its potent inhibitory effect. nih.gov
Conformational Changes Induced by Ligand Binding
The binding of a ligand to a protein is rarely a simple lock-and-key event; it often involves dynamic conformational adjustments in both the ligand and the protein. As previously mentioned, the interaction of a benzofuran derivative with BSA induced a measurable change in the protein's secondary structure, specifically an increase in β-sheet content. nih.gov Such conformational changes can alter the protein's stability and function. This phenomenon is critical as it can modulate the protein's affinity for other endogenous ligands or substrates, forming the basis of allosteric regulation. nih.gov
Molecular Basis of Selectivity
Selectivity is a paramount goal in drug discovery, ensuring that a compound acts on its intended target with minimal off-target effects. Research on benzofuran analogs has shown that molecular selectivity can be finely tuned through systematic structural modifications. mdpi.com
For the 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide series targeting cannabinoid receptors, selectivity for the CB2 receptor over the CB1 receptor was a key objective. The two receptors share 44% amino acid homology, making selective targeting a challenge. mdpi.com However, by modifying the substitution pattern on the pyrazole (B372694) ring of the scaffold, researchers were able to develop compounds with exceptional selectivity. Several derivatives exhibited CB1/CB2 selectivity indices (SI) ranging from over 206 to greater than 4739, with some compounds being completely inactive at the CB1 receptor. mdpi.com This demonstrates that the specific chemical groups and their positions on the heterocyclic core are critical determinants of binding selectivity. nih.govmdpi.com This principle also applies to anticancer derivatives, where the position of a halogen atom on the benzofuran ring can determine its selective toxicity towards cancer cells versus normal cells. nih.gov
Table 3: Binding Affinity and Selectivity of a 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Analog (Compound 54)
| Parameter | Value | Target |
|---|---|---|
| Binding Affinity (Ki) | 0.45 nM | CB2 Receptor |
| Functional Activity | Inverse Agonist | |
| Binding Affinity (Ki) | >10,000 nM | CB1 Receptor |
| Functional Activity | Inactive | |
| Selectivity Index (SI) | >22,222 | CB1/CB2 |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies
The synthesis of highly substituted and functionalized benzofurans remains a significant challenge, prompting chemists to explore more efficient, versatile, and sustainable methods. Future research is focused on moving beyond traditional approaches to embrace innovative strategies that allow for greater molecular diversity.
Recent breakthroughs include the development of novel techniques that enable the synthesis of complex benzofurans through precise molecular rearrangement and substituent migration. tus.ac.jp One such strategy involves treating simple aromatic compounds like o-cresol with alkynyl sulfoxides to produce a wide variety of highly functionalized benzofurans with good yields. tus.ac.jp These modular synthesis methods utilize easily accessible starting materials and allow for the creation of diverse products without damaging the composition of the functional groups. tus.ac.jp
Furthermore, transition-metal-catalyzed reactions are becoming increasingly important for constructing the benzofuran (B130515) nucleus. acs.org Research between 2021 and 2023 has highlighted innovative routes using various catalytic systems, including individual transition metals and their salts, to achieve the desired benzofuran core. acs.org Another novel approach involves the Mukaiyama-Michael addition of silyl (B83357) enol ethers to o-benzoquinone esters, which are formed in situ, to yield 2-substituted 7-hydroxybenzofurans. nih.gov
These emerging methodologies are expected to facilitate the large-scale production of benzofuran derivatives and expand the accessible chemical space for drug discovery. mdpi.com
Table 1: Emerging Synthetic Strategies for Benzofuran Derivatives
| Methodology | Description | Key Advantages |
|---|---|---|
| Substituent Migration | Treatment of simple aromatic precursors with reagents like alkynyl sulfoxides to induce molecular rearrangement. tus.ac.jp | High yields, use of simple starting materials, precise formation of complex molecules. tus.ac.jp |
| Transition-Metal Catalysis | Use of transition metals and their salts to catalyze intramolecular cyclization and coupling reactions. acs.org | High efficiency, potential for asymmetric synthesis, broad substrate scope. |
| Addition to o-Benzoquinones | In situ formation of o-benzoquinone esters followed by addition of nucleophiles like silyl enol ethers. nih.gov | Novel route to highly functionalized benzofurans, particularly 7-hydroxy substituted analogs. nih.gov |
| Radical Cyclization | Unique free radical cyclization cascades to construct complex, polycyclic benzofuran derivatives. nih.gov | Excellent method for synthesizing otherwise difficult-to-prepare polycyclic systems. nih.gov |
Advanced Computational Approaches in Design and Prediction
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery, and their application in benzofuran research is expanding rapidly. These approaches accelerate the design-synthesize-test cycle by predicting molecular properties, binding affinities, and potential biological activities before committing to laborious and expensive laboratory synthesis.
Density Functional Theory (DFT) calculations are being employed to gain significant insights into the chemical properties and molecular interactions of benzofuran derivatives. researchgate.net Frontier Molecular Orbital (FMO) analysis helps to understand the reactivity and stability of these compounds, while Molecular Electrostatic Potential (MEP) studies can identify regions of the molecule that are crucial for interacting with biological targets, such as the catalytic zinc ion in certain enzymes. researchgate.net
Molecular docking and molecular dynamics (MD) simulations are used to predict how benzofuran-based ligands will bind to specific protein targets. researchgate.net These simulations provide detailed information about the binding poses, key intermolecular interactions (e.g., hydrogen bonding, hydrophobic interactions), and the stability of the ligand-protein complex over time. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are also crucial for identifying candidates with favorable drug-like properties and weeding out those with potential liabilities early in the discovery process. researchgate.net
Future efforts will likely focus on integrating artificial intelligence and machine learning algorithms with these computational methods to build more accurate predictive models for biological activity and to design novel benzofuran scaffolds with tailored properties.
Broadening the Scope of Molecular Target Exploration
Benzofuran derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. nih.govresearchgate.net Historically, research has often focused on a limited number of well-established biological targets. However, a significant future direction is the systematic exploration of a much broader range of molecular targets to unlock the full therapeutic potential of compounds like 7-Hydroxybenzofuran-2-carbonitrile.
The structural versatility of the benzofuran scaffold makes it an ideal framework for designing ligands for various protein families. Emerging research aims to screen libraries of benzofuran derivatives against a wider array of targets, including:
Kinases: Many cancers are driven by aberrant kinase activity, making this a major area for drug development.
G-protein coupled receptors (GPCRs): This large family of receptors is involved in a vast number of physiological processes and represents a rich source of drug targets.
Nuclear Receptors: Some benzofuran derivatives have already shown selectivity for nuclear receptors like the estrogen receptor beta (ERβ), suggesting potential applications in hormone-dependent diseases. drugbank.com
Enzymes: Targets such as PARP-1, involved in DNA repair, have been identified for certain benzofuran-pyrazole derivatives. mdpi.com
This expanded target exploration will be facilitated by high-throughput screening (HTS) technologies and phenotype-based screening approaches, which can identify bioactive compounds without prior knowledge of their specific molecular target. The goal is to discover novel mechanisms of action and to reposition benzofuran-based compounds for new therapeutic indications.
Challenges and Opportunities in Benzofuran Research
Despite the significant promise of benzofuran-based compounds, several challenges remain that provide fertile ground for future research and innovation.
Challenges:
Synthetic Complexity: The synthesis of benzofurans with specific and complex substitution patterns can be difficult, often requiring multi-step procedures with modest yields. nih.gov Achieving regioselectivity (control over the position of substituents) remains a key hurdle.
Improving Drug-like Properties: While biologically active, some benzofuran derivatives may suffer from poor solubility, metabolic instability, or suboptimal pharmacokinetic profiles. Optimizing these properties without sacrificing potency is a central challenge in medicinal chemistry.
Structure-Activity Relationship (SAR) Elucidation: A clear and comprehensive understanding of how specific structural modifications to the benzofuran ring affect biological activity is still developing for many target classes.
Opportunities:
Privileged Scaffold for Drug Discovery: The proven, diverse biological activities of benzofurans confirm their status as a "privileged scaffold," justifying continued investment in their development. nih.govnih.gov
Multifunctional Molecules: The benzofuran core is suitable for creating multifunctional molecules designed to hit multiple targets simultaneously, which could be an effective strategy for treating complex, multifactorial diseases. nih.gov
Applications Beyond Pharmaceuticals: The unique chemical and photophysical properties of highly functionalized benzofurans open up applications in other fields. tus.ac.jpquantumzeitgeist.com These include organic-electronic materials, fluorescent probes for biological research, dyes, pigments, and agrochemicals. tus.ac.jpquantumzeitgeist.com
The ongoing development of innovative synthetic tools, combined with powerful computational methods, will create new opportunities to overcome existing challenges. This will pave the way for the discovery of next-generation drugs and advanced materials based on the versatile benzofuran structure. tus.ac.jpquantumzeitgeist.com
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Silyl enol ether addition | 65–75 | BF₃·OEt₂, CH₂Cl₂, 0°C → RT | |
| Oxidative cyclization | 50–60 | KMnO₄, H₂SO₄, reflux |
Basic: How is this compound characterized spectroscopically?
Answer:
Routine characterization employs:
- ¹H/¹³C NMR : Distinct peaks for the hydroxyl proton (δ ~9.8 ppm, broad) and nitrile carbon (δ ~115 ppm). Comparative data for similar hydroxybenzofurans show aromatic protons at δ 6.8–7.5 ppm and furan oxygen effects on neighboring carbons .
- IR Spectroscopy : Stretching frequencies for –OH (~3200 cm⁻¹) and C≡N (~2240 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 174.04 (calculated for C₉H₅NO₂).
Note : Contaminants like residual solvents (e.g., DMSO-d₆) may obscure NMR signals; deuterated acetone is preferred .
Advanced: How can researchers optimize reaction yields for this compound synthesis?
Answer:
Yield optimization requires addressing:
- Catalyst Selection : Lewis acids (e.g., BF₃·OEt₂) improve regioselectivity in cyclization steps .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during nitrile group installation .
- Purity of Intermediates : Intermediate purification (e.g., via flash chromatography) reduces competing pathways.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
Critical Consideration : Trace moisture can hydrolyze the nitrile group; rigorously anhydrous conditions are essential .
Advanced: How to resolve contradictions in reported biological activities of this compound?
Answer:
Discrepancies in cytotoxicity or enzyme inhibition data often arise from:
- Assay Variability : Differences in cell lines (e.g., normal vs. cancer cells) or enzyme isoforms (e.g., ALDH variants) .
- Compound Purity : Impurities >5% (e.g., residual starting materials) may skew bioactivity results. Validate purity via HPLC (>98%) .
- Solubility Factors : Use of DMSO vs. aqueous buffers affects bioavailability; ensure consistent solvent systems .
Recommendation : Replicate assays with orthogonal methods (e.g., fluorescence-based and colorimetric assays) to confirm activity .
Advanced: What computational approaches predict reactivity or binding modes of this compound?
Answer:
- DFT Calculations : Predict electrophilic/nucleophilic sites using HOMO-LUMO analysis (e.g., nitrile group as electrophile) .
- Molecular Docking : Simulate interactions with targets like ALDH enzymes; prioritize binding poses with Glide SP scoring .
- MD Simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories (e.g., using AMBER or GROMACS) .
Validation : Cross-reference computational results with experimental SAR studies to refine models .
Basic: What are the common degradation pathways of this compound?
Answer:
- Hydrolysis : Nitrile group conversion to carboxylic acid under acidic/alkaline conditions .
- Photooxidation : UV exposure generates quinone derivatives via hydroxyl radical pathways .
- Thermal Decomposition : Above 150°C, fragmentation yields CO and aromatic byproducts .
Stability Protocol : Store at –20°C under inert atmosphere (N₂/Ar) in amber vials .
Advanced: How to design derivatives of this compound for enhanced bioactivity?
Answer:
- Structure-Activity Relationship (SAR) : Modify the hydroxyl group (e.g., acetylation for lipophilicity) or introduce electron-withdrawing substituents (e.g., –NO₂) to tune reactivity .
- Prodrug Strategies : Convert the nitrile to a masked amine (e.g., via reduction to –CH₂NH₂) for improved cell permeability .
- Hybrid Molecules : Conjugate with known pharmacophores (e.g., indole moieties) via Suzuki-Miyaura cross-coupling .
Validation : Screen derivatives against target enzymes using high-throughput assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
